N-tritylacetamide
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Overview
Description
N-tritylacetamide: is an organic compound that belongs to the class of tritylamines It is characterized by the presence of a trityl group (triphenylmethyl) attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tritylacetamide can be synthesized through the reaction of tritylamine with acetic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The mixture is stirred at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-tritylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tritylacetamide oxide.
Reduction: Reduction reactions can convert it to tritylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Tritylacetamide oxide.
Reduction: Tritylamine.
Substitution: Various substituted tritylamides depending on the nucleophile used.
Scientific Research Applications
N-tritylacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other trityl compounds and as a protecting group for amines.
Biology: It is studied for its potential role in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tritylacetamide involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in synthetic chemistry. In biological systems, it may interact with proteins and enzymes, affecting their function and stability. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- N-benzylacetamide
- N-methylacetamide
- N-phenylacetamide
Comparison: N-tritylacetamide is unique due to the presence of the bulky trityl group, which imparts steric hindrance and affects its reactivity compared to other acetamides. This makes it particularly useful as a protecting group in synthetic chemistry, where steric effects can influence reaction outcomes .
Properties
CAS No. |
1596-25-4 |
---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-tritylacetamide |
InChI |
InChI=1S/C21H19NO/c1-17(23)22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,22,23) |
InChI Key |
PJUMEOWQWKXNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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